molecular formula C8H8Br2O2 B1296824 1,4-Dibromo-2,5-dimethoxybenzene CAS No. 2674-34-2

1,4-Dibromo-2,5-dimethoxybenzene

Cat. No. B1296824
CAS RN: 2674-34-2
M. Wt: 295.96 g/mol
InChI Key: CHCLRVOURKGRSW-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-dimethoxybenzene is a chemical compound with the molecular formula Br2C6H2(OCH3)2. It has a molecular weight of 295.96 . The crystal structure of this compound has been reported to be monoclinic and its asymmetric unit is composed of one-half of the molecule .


Synthesis Analysis

The synthesis of 1,4-Dibromo-2,5-dimethoxybenzene has been proposed to be mediated by Lithium diisopropylamide (LDA) .


Molecular Structure Analysis

The molecular structure of 1,4-Dibromo-2,5-dimethoxybenzene is characterized by two bromine atoms and two methoxy groups attached to a benzene ring . The detailed vibrational assignments are calculated using VEDA program .


Physical And Chemical Properties Analysis

1,4-Dibromo-2,5-dimethoxybenzene has a melting point of 144-149 °C . It has a density of 1.7±0.1 g/cm3 and a boiling point of 290.3±35.0 °C at 760 mmHg .

Scientific Research Applications

Application 1: Vibrational Spectroscopic Investigations

  • Summary of the Application: This compound is used in detailed vibrational (FT-IR and FT-Raman) spectroscopic analysis . The FT-IR spectra of 1,4-dibromo-2,5-dimethoxybenzene is recorded in the region 4000–400 cm −1 and FT-Raman is recorded in the region 3500–100 cm −1 .
  • Methods of Application: The observed frequencies are matched with the density functional theory (DFT) calculations using Gaussian software. The detailed vibrational assignments are calculated using VEDA program .
  • Results or Outcomes: DFT is also used to calculate non-linear optical (NLO) properties and natural bond analysis (NBO). The entropy, enthalpy and heat capacity are calculated at different temperatures. Mulliken charge distribution along with molecular electrostatic potential (MEP) surfaces are also characterized .

Application 2: Preparation of Polyfluorene Derivative

  • Summary of the Application: 1,4-Dibromo-2,5-dimethoxybenzene is used in the preparation of a water-soluble polyfluorene derivative .
  • Methods of Application: The preparation involves a reaction mediated by Lithium diisopropylamide (LDA) .
  • Results or Outcomes: The result is a water-soluble polyfluorene derivative .

Safety And Hazards

The safety data sheet for 1,4-Dibromo-2,5-dimethoxybenzene suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1,4-dibromo-2,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCLRVOURKGRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282647
Record name 1,4-Dibromo-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2,5-dimethoxybenzene

CAS RN

2674-34-2
Record name 2674-34-2
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Record name 1,4-Dibromo-2,5-dimethoxybenzene
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Record name 1,4-Dibromo-2,5-dimethoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
J Teotia, Annu, I Rathi, S Bhardwaj… - Proceedings of the …, 2022 - Springer
The FT-IR spectra of 1,4-dibromo-2,5-dimethoxybenzene is recorded in the region 4000–400 cm −1 and FT-Raman is recorded in the region 3500–100 cm −1 . The observed …
Number of citations: 4 link.springer.com
M Da, J Kubicka, S Luliński, J Serwatowski - Tetrahedron letters, 2005 - Elsevier
The metalation of (quasi)alkoxy-substituted dibromobenzenes C 6 H 3 (OR)Br 2 with lithium diisopropylamide (LDA) has been investigated. For 1-(quasi)alkoxy-3,5-dibromobenzenes (R…
Number of citations: 35 www.sciencedirect.com
ZH Luo, J Chang, ML Feng, Q Zhang… - … Section E: Structure …, 2010 - scripts.iucr.org
(IUCr) 1,4-Dibromo-2,5-dimethoxybenzene Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals …
Number of citations: 11 scripts.iucr.org
AD Child, JR Reynolds - Macromolecules, 1994 - ACS Publications
Revised Manuscript Received January 18, 1994 Introduction. The synthesis of polyphenylenes2 has attracted a great amount of attention due to the rigid-rod character of the backbone, …
Number of citations: 194 pubs.acs.org
M Strukelj, RH Jordan… - Journal of the American …, 1996 - ACS Publications
Simple, low-power, electroluminescent (EL) devices based on thin films of organic materials are promising candidates for a host of applications, such as flat panel displays and …
Number of citations: 222 pubs.acs.org
IA Abdelhamid, OMA Habib, H Butenschön - 2011 - Wiley Online Library
Abstract Treatment of 1,4‐dibromo‐2,5‐dimethoxybenzene (6) with NaNH 2 followed by 1,1‐dimethoxyethene (7) afforded the bi‐ and tricyclic acetals such as 8 and 9 as the products of …
S Kim, J Jackiw, E Robinson, KS Schanze… - …, 1998 - ACS Publications
Water soluble poly(p-phenylene) derivatives, poly[2,5-bis(3-sulfonatopropoxy)-1,4-phenylene-alt-1,4-phenylene] sodium salt (PPP−OPSO 3 ) and poly[2,5-bis(3-sulfonatopropoxy)-1,4-…
Number of citations: 175 pubs.acs.org
JA Irvin, JR Reynolds - Polymer, 1998 - Elsevier
The effect of alkoxy substituents on the physical and electronic properties of a series of poly1,4-bis[2-(3,4-ethylenedioxy)thienyl]-2,5-dialkoxybenzenes is reported. Monomers containing …
Number of citations: 81 www.sciencedirect.com
S Mahbub, JC Furgal - Silicon, 2021 - Springer
Silsesquioxane-based materials are garnering considerable attention due to their unique structural and electronic properties which enable use in diverse fields of study. In this article, …
Number of citations: 3 link.springer.com
N Marshall, SK Sontag, J Locklin - Macromolecules, 2010 - ACS Publications
Conjugated polymer films of unsubstituted and alkoxy-substituted poly(p-phenylene) have been prepared via a Kumada-type catalyst-transfer polycondensation in a grafting-from …
Number of citations: 62 pubs.acs.org

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